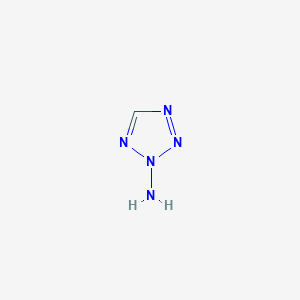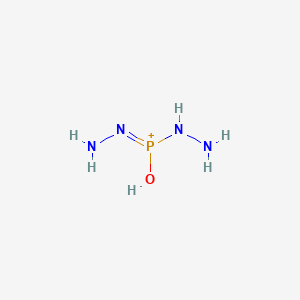
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium is a unique chemical compound characterized by its distinct molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium typically involves the reaction of hydrazine derivatives with phosphorus-containing compounds under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include anhydrous ethanol or methanol, and the reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its hydrazine moiety allows it to act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacking the phosphorus component.
Phosphine: Contains phosphorus but lacks the hydrazine moiety.
Hydroxyphosphine: Similar in structure but with different functional groups.
Propriétés
Formule moléculaire |
H6N4OP+ |
|---|---|
Poids moléculaire |
109.05 g/mol |
Nom IUPAC |
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium |
InChI |
InChI=1S/H6N4OP/c1-3-6(5)4-2/h1-2H2,(H2,3,4,5)/q+1 |
Clé InChI |
FRSNXGLICURVGK-UHFFFAOYSA-N |
SMILES isomérique |
NN/[P+](=N/N)/O |
SMILES canonique |
NN[P+](=NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)
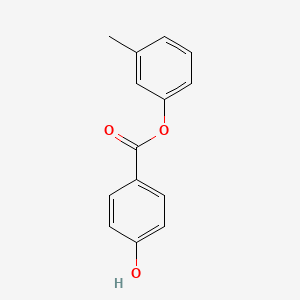

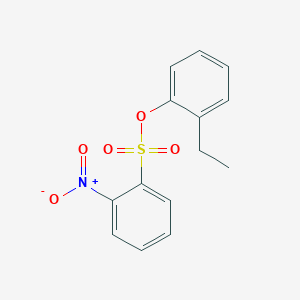
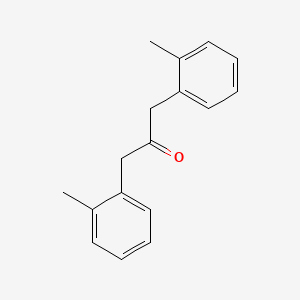
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
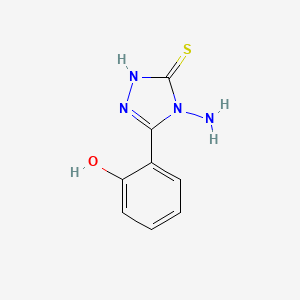
![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
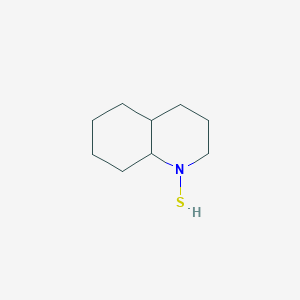

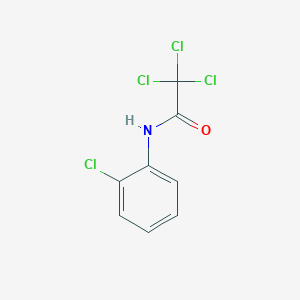
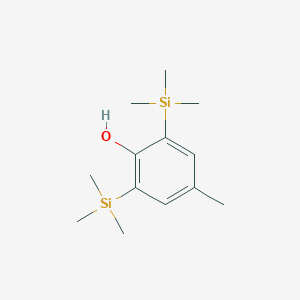
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
